

Introduction: The Strategic Importance of (S)-(+)-2-Methylpiperazine in Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-(+)-2-Methylpiperazine

Cat. No.: B108145

[Get Quote](#)

(S)-(+)-2-Methylpiperazine (CAS No: 74879-18-8) is a chiral heterocyclic building block of significant interest within the pharmaceutical and life sciences sectors.^[1] Its rigid, diamine structure serves as a critical scaffold in the synthesis of a wide array of bioactive molecules. The piperazine moiety is a well-established pharmacophore, and the introduction of a chiral methyl group at the C2 position allows for precise stereochemical interactions with biological targets, which is fundamental to modern drug design.^{[2][3]}

This guide provides research, development, and procurement professionals with a comprehensive overview of the commercial landscape for **(S)-(+)-2-Methylpiperazine**. We will delve into sourcing strategies, supplier evaluation, essential quality control protocols, and the scientific rationale behind these validation steps. Our focus is to empower researchers to procure this vital synthon with confidence, ensuring the integrity and reproducibility of their scientific endeavors. The applications for this compound are diverse, ranging from its established role as a synthon for quinoline antibacterials to its use in developing selective nicotinic acetylcholine receptor (nAChR) modulators.^[4]

Part 1: Commercial Availability and Supplier Landscape

The procurement of a chiral intermediate like **(S)-(+)-2-Methylpiperazine** requires careful consideration of supplier reliability, available purity grades, and the quality of documentation provided. The compound is readily available from a range of global suppliers, including large chemical manufacturers, specialized distributors, and online marketplaces.

Key Supplier Identification

A survey of the market reveals several key suppliers offering **(S)-(+)-2-Methylpiperazine**, often with specified purity levels and in various quantities suitable for both laboratory-scale research and bulk manufacturing. Researchers can source this chemical from primary manufacturers or reputable distributors who often provide additional logistical and technical support.

Supplier/Vendor Platform	Typical Purity	Notes
Sigma-Aldrich (Merck)	99%	A well-documented source with readily available Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
TCI (Tokyo Chemical Industry)	>97.0% (GC)	Offers various grades and quantities, often catering to synthetic chemistry needs. ^[5]
ChemScene	≥98%	A supplier focused on bioactive molecules for drug discovery, providing detailed chemical data. ^[6]
Amerigo Scientific	99%	A distributor serving the life sciences market, highlighting the compound's quality for research applications. ^[7]
ECHEMI / BuyersGuideChem	Varies (typically 99%+)	Online marketplaces listing multiple, often international, manufacturers and suppliers. ^{[8][9]} Diligence is required to vet individual sellers.
Chem-Impex	≥ 99% (GC)	Provides the compound as a key building block for pharmaceutical and agrochemical synthesis. ^[1]

Expert Insight: When selecting a supplier, especially from broader marketplaces, it is crucial to move beyond the listed purity. Requesting a lot-specific Certificate of Analysis (CoA) is a non-negotiable first step. This document provides the authoritative data on purity, optical rotation, and levels of key impurities for the specific batch you will receive.

Part 2: Quality Assessment and In-House Verification

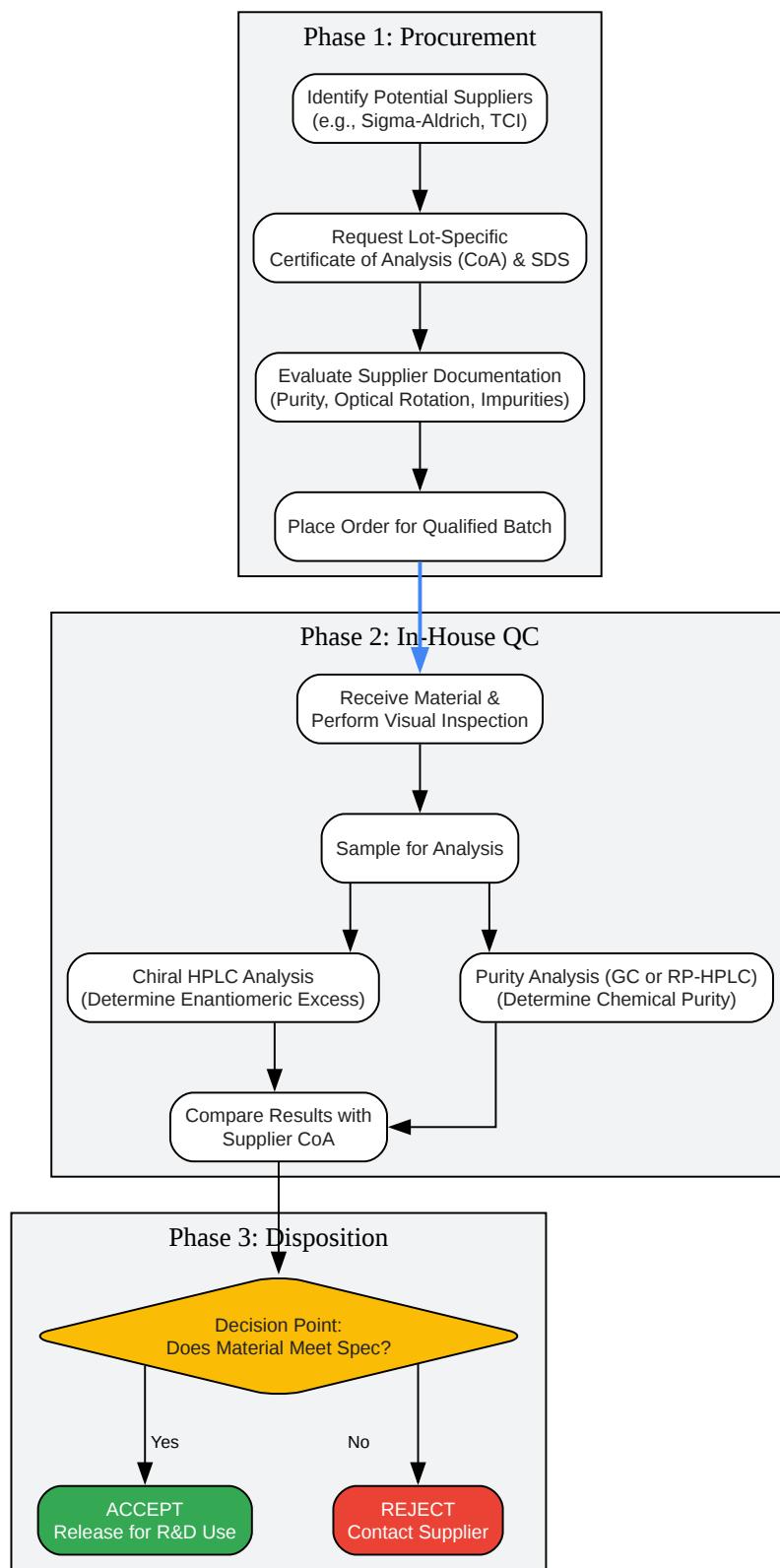
While suppliers provide specifications, the "trust but verify" principle is paramount in pharmaceutical R&D. The ultimate responsibility for compound integrity rests with the end-user. The primary quality attributes for **(S)-(+)-2-Methylpiperazine** are its chemical purity and, most critically, its enantiomeric excess (e.e.).

Understanding the Impurity Profile

Potential impurities can arise from the synthetic route used. Common synthesis strategies include the chiral resolution of racemic 2-methylpiperazine using a resolving agent like (L)-tartaric acid or asymmetric synthesis starting from a chiral precursor such as N-Boc-alanine. [10][11]

Therefore, the key impurities to analyze for are:

- (R)-(-)-2-Methylpiperazine: The opposite enantiomer. Its presence can have drastically different pharmacological effects or act as an inert diluent, affecting molar calculations.
- Residual Solvents: From reaction and crystallization steps (e.g., THF, Methanol, Toluene).
- Unreacted Starting Materials or Reagents: Depending on the synthetic pathway.[11]


Core Technical Specifications

The table below summarizes the critical chemical and physical properties that define the quality of **(S)-(+)-2-Methylpiperazine**.

Parameter	Typical Specification	Significance
CAS Number	74879-18-8	Unique identifier for the correct enantiomer.
Molecular Formula	<chem>C5H12N2</chem>	Confirms chemical composition.[12]
Molecular Weight	100.16 g/mol	Essential for accurate molar calculations in reaction stoichiometry.[12]
Appearance	White to off-white crystalline powder/solid	A simple but important initial check for gross contamination. [5][8]
Melting Point	91-93 °C (lit.)	A narrow melting range is indicative of high purity.
Optical Rotation $[\alpha]D$	$\sim +6.8^\circ$ (c=1 in ethanol)	A critical measure of enantiomeric purity. Significant deviation suggests contamination with the (R)- enantiomer or other chiral impurities.
Purity (GC/HPLC)	$\geq 98\%$	Quantifies the amount of the desired compound relative to achiral impurities.
Enantiomeric Excess (e.e.)	$\geq 98\%$	The most critical parameter for chiral applications, determined by chiral chromatography.

Workflow for Sourcing and Quality Verification

The following diagram illustrates the logical flow from identifying a potential supplier to releasing the material for use in experiments.

[Click to download full resolution via product page](#)

Caption: Workflow for sourcing and quality control of **(S)-(+)-2-Methylpiperazine**.

Part 3: Experimental Protocol for Quality Control

Verifying the enantiomeric excess (e.e.) is the most critical QC step. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[\[13\]](#)

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

Objective: To separate and quantify the (S)-(+)- and (R)-(-)- enantiomers of 2-Methylpiperazine to determine the enantiomeric excess of a supplied sample.

Rationale: Chiral Stationary Phases (CSPs), often based on polysaccharides like cellulose or amylose, create a chiral environment where enantiomers have different affinities. This differential interaction leads to different retention times, allowing for their separation and quantification.[\[13\]](#) Direct analysis can be challenging; derivatization is often employed to introduce a chromophore for UV detection and improve chromatographic behavior.

Materials:

- **(S)-(+)-2-Methylpiperazine** sample
- Derivatizing agent (e.g., Dansyl chloride or a chiral acid chloride)
- Aprotic solvent (e.g., acetonitrile)
- Tertiary amine base (e.g., triethylamine)
- HPLC system with UV detector
- Chiral stationary phase column (e.g., Cellulose or Amylose-based CSP)
- Mobile phase (e.g., Heptane/Isopropanol mixture)

Methodology:

- Sample Derivatization (Preparation):
 - Accurately weigh ~5 mg of the **(S)-(+)-2-Methylpiperazine** sample into a clean vial.

- Dissolve the sample in 1 mL of acetonitrile.
- Add 1.2 equivalents of triethylamine to the solution.
- Add 1.1 equivalents of the derivatizing agent (e.g., Dansyl chloride) and vortex the mixture.
- Allow the reaction to proceed at room temperature for 1 hour, or until complete as monitored by TLC. This step converts the non-UV active amine into a derivative that can be easily detected.
- Dilute the final reaction mixture to a suitable concentration (~0.1 mg/mL) with the mobile phase.

• HPLC Analysis:

- Column: A suitable polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
- Mobile Phase: A mixture of heptane and isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at a wavelength appropriate for the chosen derivative (e.g., 254 nm for Dansyl).
- Injection Volume: 10 µL.

• Procedure:

- Equilibrate the chiral column with the mobile phase for at least 30 minutes until a stable baseline is achieved.[\[13\]](#)
- System Suitability: First, inject a derivatized sample of racemic 2-methylpiperazine to determine the retention times of both the (S) and (R) enantiomers and to confirm that the

column is providing adequate separation (Resolution > 1.5).

- Inject the prepared sample solution of the supplied **(S)-(+)-2-Methylpiperazine**.
- Record the chromatogram and integrate the peak areas for both enantiomer derivatives.
- Data Analysis (Calculation of e.e.):
 - Identify the major peak corresponding to the (S)-enantiomer and the minor peak (if any) corresponding to the (R)-enantiomer based on the racemic standard injection.
 - Calculate the enantiomeric excess (e.e.) using the following formula: $e.e. (\%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100$ Where:
 - $Area_S$ = Peak area of the (S)-enantiomer derivative.
 - $Area_R$ = Peak area of the (R)-enantiomer derivative.

Trustworthiness: This protocol is self-validating through the initial run of a racemic standard. This step confirms the identity of each enantiomer peak and demonstrates the system's capability to separate them, ensuring that the subsequent analysis of the test sample is accurate and reliable.

Part 4: Safety, Handling, and Storage

(S)-(+)-2-Methylpiperazine is classified as a flammable solid and causes skin and eye irritation.[\[12\]](#) Proper handling is essential for laboratory safety.

- Personal Protective Equipment (PPE): Always use gloves, safety glasses (eyeshields), and a dust mask (type N95 or equivalent) when handling the solid.
- Handling: Handle in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, and open flames.[\[14\]](#) Avoid generating dust.
- Storage: Store in a tightly closed container in a dry, well-ventilated place designated as a flammables area.[\[8\]](#)

Conclusion

(S)-(+)-2-Methylpiperazine is an indispensable chiral building block for modern pharmaceutical research. Its commercial availability is robust, but this accessibility necessitates a rigorous and scientifically-grounded approach to procurement and quality control. By combining careful supplier vetting with mandatory in-house analytical verification, particularly chiral HPLC analysis, researchers can ensure the stereochemical integrity of their starting materials. This diligence is the foundation upon which reliable, reproducible, and ultimately successful drug discovery programs are built.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for $\alpha 9$ and $\alpha 7$ Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (S)-(+)-2-Methylpiperazine | CymitQuimica [cymitquimica.com]
- 6. chemscene.com [chemscene.com]
- 7. (S)-(+)-2-Methylpiperazine (99%) - Amerigo Scientific [amerigoscientific.com]
- 8. echemi.com [echemi.com]
- 9. 2-Methylpiperazine | 109-07-9 - BuyersGuideChem [buyersguidechem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. 2-Methylpiperazine, (S)- | C5H12N2 | CID 2734219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. echemi.com [echemi.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of (S)-(+)-2-Methylpiperazine in Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b108145#commercial-availability-and-suppliers-of-s-2-methylpiperazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com